5-anilino-3-(4-morpholinyl)-6H-anthra[1,9-cd]isoxazol-6-one
Description
The compound “5-anilino-3-(4-morpholinyl)-6H-anthra[1,9-cd]isoxazol-6-one” is a derivative of isoxazolone . Isoxazolone derivatives have played a vital role in the history of heterocyclic chemistry and are being used as highly significant pharmacophores and synthons in the area of organic chemistry . These compounds have emerged as one of the most important classes of drugs and are largely employed as anti-microbial, antituberculosis, anticancer, anti-HIV, and androgen antagonist agents .
Synthesis Analysis
The synthesis of isoxazolone derivatives involves a three-component cyclo-condensation reaction of alkylacetoacetates, hydroxylamine hydrochloride, and aldehydes in ethanol under reflux . This process is promoted by L-valine and is metal-free . The reaction proceeds to deliver the desired products in good to excellent yields (74–97%), exhibits good functional group tolerance, and completes in less than 4 minutes with most of the substrates .Molecular Structure Analysis
The molecular structure of isoxazolone derivatives has been studied using quantum computational study at B3LYP/6-311G++ (d, p) level . This investigation includes various DFT based molecular descriptors, HOMO–LUMO energy gap, and electrostatic potential surface properties of the synthesized product .Chemical Reactions Analysis
Isoxazoles can be synthesized via different pathways using both homogeneous and heterogeneous catalysts . Nevertheless, the most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .Future Directions
Isoxazole derivatives continue to attract the attention of researchers due to their synthetic availability, special chemical and biological properties, and widespread practical use . The quest for discovery of new multi-component reactions (MCRs) or the full exploitation of the known MCRs always remained the interest of synthetic organic chemists . Therefore, the future directions in the study of “5-anilino-3-(4-morpholinyl)-6H-anthra[1,9-cd]isoxazol-6-one” and other isoxazolone derivatives may involve the development of new synthetic strategies and further exploration of their biological activities.
Properties
IUPAC Name |
10-anilino-12-morpholin-4-yl-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-8-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O3/c28-23-16-8-4-5-9-17(16)24-21-20(23)18(25-15-6-2-1-3-7-15)14-19(22(21)26-30-24)27-10-12-29-13-11-27/h1-9,14,25H,10-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEULLWOZQZCLGL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=C3C4=C(C5=CC=CC=C5C3=O)ON=C24)NC6=CC=CC=C6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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